molecular formula C22H23N5O3 B12133251 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12133251
M. Wt: 405.4 g/mol
InChI Key: JMQWFKCFXVFWMJ-UHFFFAOYSA-N
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Description

2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, an ethoxyphenyl group, and a methoxyethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrroloquinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-nitroaniline derivative, under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrroloquinoxaline intermediate with an ethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired ethoxyphenyl-substituted product.

    Attachment of the methoxyethyl group: The final step involves the reaction of the intermediate with a methoxyethylamine derivative under appropriate conditions, such as refluxing in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted products.

Scientific Research Applications

2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as organic semiconductors and luminescent compounds.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Interacting with cellular receptors to modulate their activity.

    Inhibiting enzymes: Acting as an inhibitor of key enzymes involved in disease pathways.

    Modulating signaling pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:

    2-amino-1-(4-methoxyphenyl)-N-(2-ethoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    2-amino-1-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and interaction with biological targets.

    2-amino-1-(4-ethoxyphenyl)-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Substitution with a different alkyl group, potentially altering its pharmacokinetic properties and therapeutic potential.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-3-30-15-10-8-14(9-11-15)27-20(23)18(22(28)24-12-13-29-2)19-21(27)26-17-7-5-4-6-16(17)25-19/h4-11H,3,12-13,23H2,1-2H3,(H,24,28)

InChI Key

JMQWFKCFXVFWMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N

Origin of Product

United States

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